molecular formula C35H35N3O2S2 B12138608 N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12138608
M. Wt: 593.8 g/mol
InChI Key: KUQAEZOZODFRFE-UHFFFAOYSA-N
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Description

N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that features a thiazole ring, a piperidine ring, and multiple aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine and benzyl groups. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.

    Attachment of Benzyl Groups: This can be done via Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline: shares structural similarities with other thiazole-based compounds and piperidine derivatives.

Uniqueness

  • The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, setting it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its complex structure and diverse reactivity make it a valuable subject of study for chemists and biologists alike.

Properties

Molecular Formula

C35H35N3O2S2

Molecular Weight

593.8 g/mol

IUPAC Name

4-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-3-[(4-methylphenyl)methyl]-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C35H35N3O2S2/c1-27-12-14-30(15-13-27)25-38-34(26-41-35(38)36-32-10-6-3-7-11-32)31-16-18-33(19-17-31)42(39,40)37-22-20-29(21-23-37)24-28-8-4-2-5-9-28/h2-19,26,29H,20-25H2,1H3

InChI Key

KUQAEZOZODFRFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N5CCC(CC5)CC6=CC=CC=C6

Origin of Product

United States

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